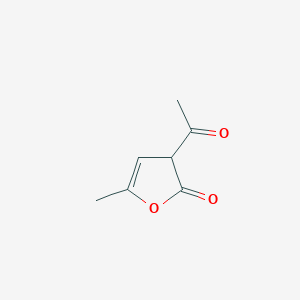

3-Acetyl-5-methylfuran-2(3H)-one

Description

Contextualization of Furanones as Significant Heterocyclic Compounds in Organic Chemistry

Furanones are a class of heterocyclic organic compounds characterized by a five-membered ring containing four carbon atoms and one oxygen atom, along with a ketone group. ontosight.ai This structural motif is a cornerstone in organic chemistry and is found in a vast array of natural products and synthetically important molecules. researchgate.netresearchgate.net The versatility of the furanone scaffold makes it a crucial building block in the synthesis of a wide range of biologically active compounds. researchgate.net Furanone derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties, making them a focal point of research in medicinal chemistry. researchgate.netresearchgate.net

Furanones are generally categorized into three main types based on the position of the double bond and carbonyl group within the ring: 2(3H)-furanones, 2(5H)-furanones, and 3(2H)-furanones. researchgate.netforeverest.net Each subclass exhibits distinct reactivity and biological profiles. The 2(3H)-furanone core, in particular, is a prevalent feature in many natural products and has been the subject of extensive synthetic and medicinal research.

Structural Characteristics and Nomenclature of 3-Acetyl-5-methylfuran-2(3H)-one

The chemical structure of this compound consists of a 2(3H)-furanone ring, which is a five-membered lactone (a cyclic ester). An acetyl group (CH₃CO-) is attached at the third position of the furanone ring, and a methyl group (CH₃-) is substituted at the fifth position. The "(3H)" in the nomenclature indicates the position of the saturated carbon atom in the furanone ring, which in this case is at the third position, bearing the acetyl group.

| Property | Value |

| Molecular Formula | C₇H₈O₃ |

| Molecular Weight | 140.14 g/mol |

| IUPAC Name | This compound |

| CAS Number | 307503-83-9 |

| SMILES Code | O=C1OC(C)=CC1C(C)=O |

This table summarizes the key structural and identifying information for this compound. bldpharm.com

Research Significance of the this compound Motif within Contemporary Chemical Sciences

The this compound motif is of considerable interest to the scientific community due to its potential as a versatile intermediate in organic synthesis. The presence of both a lactone and a ketone functional group within the same molecule provides multiple sites for chemical modification, allowing for the construction of more complex molecular architectures.

Research has shown that furanone derivatives can serve as precursors for a variety of heterocyclic compounds. researchgate.net The reactivity of the acetyl group allows for reactions such as aldol (B89426) condensations to form chalcones, which are themselves valuable intermediates in medicinal chemistry. researchgate.netscholarsresearchlibrary.com Furthermore, the furanone ring can undergo various transformations, making it a valuable scaffold for the development of novel compounds with potential biological activities.

Historical Trajectories and Current Research Trends in 2(3H)-Furanone Chemistry

The study of furanones has a rich history, with early research focusing on the isolation and characterization of naturally occurring furanones. For instance, mesifurane, or 2,5-dimethyl-4-methoxy-3(2H)-furanone, was identified as a key flavor component in certain berries in the early 1970s. acs.org Over the decades, the focus has expanded significantly to include the synthesis and biological evaluation of a vast number of furanone derivatives.

Current research trends in 2(3H)-furanone chemistry are largely driven by their potential applications in medicine and materials science. ontosight.ai Scientists are actively exploring new synthetic methodologies to access diverse furanone structures efficiently. A significant area of investigation is the development of furanone-based compounds as therapeutic agents, targeting a range of diseases. researchgate.net For example, some furanone derivatives have been investigated for their anti-inflammatory effects through the inhibition of enzymes like cyclooxygenase (COX). Additionally, the unique photophysical properties of certain furanone derivatives are being explored for their potential use as fluorescent probes and in the development of novel organic dyes. rsc.orgmdpi.com The synthesis of new chiral compounds from various chiral 2(5H)-furanones has also been gaining increasing attention. foreverest.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H8O3 |

|---|---|

Molecular Weight |

140.14 g/mol |

IUPAC Name |

3-acetyl-5-methyl-3H-furan-2-one |

InChI |

InChI=1S/C7H8O3/c1-4-3-6(5(2)8)7(9)10-4/h3,6H,1-2H3 |

InChI Key |

HGHFMARQJSSBKA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(C(=O)O1)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Acetyl 5 Methylfuran 2 3h One and Its Congeners

De Novo Synthesis Approaches to the Furanone Core

De novo synthesis encompasses several powerful chemical reactions that form the heterocyclic furanone ring system from simpler, acyclic molecules.

Cycloaddition reactions are a cornerstone of heterocyclic synthesis, allowing for the efficient construction of ring systems. In the context of furanone synthesis, various cycloaddition strategies have been developed. A Rh(III)-catalyzed formal [3+2] cycloaddition between cyclopropenones and aldehydes provides a pathway to highly functionalized furanones. chemistryviews.org This method utilizes a [Cp*RhCl2]2 catalyst and a base like NaOAc, proceeding through a rhodacycle intermediate to yield furanones in high yields. chemistryviews.org

Another approach involves the intramolecular 1,3-dipolar cycloaddition of nitrones. This method has been successfully used for the stereoselective synthesis of 3-amino-2(5H)-furanones. acs.orgresearchgate.net The process starts with the formation of furoisoxazolidines, which then undergo a rearrangement when treated with a base such as sodium hydride (NaH) to yield the desired functionalized furanones. acs.orgresearchgate.net Additionally, [8+2]-cycloaddition reactions between dienylisobenzofurans and alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD) have been shown to produce furan-bridged ring systems. nih.gov

Summary of Cycloaddition Reactions for Furanone Synthesis

| Reaction Type | Reactants | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|---|

| Rh(III)-Catalyzed Formal [3+2] Cycloaddition | Cyclopropenones and Aldehydes | [Cp*RhCl2]2 / NaOAc | High atom economy, broad substrate scope, forms highly functionalized furanones. | chemistryviews.org |

| Intramolecular 1,3-Dipolar Cycloaddition | α-Allyloxycarbonylnitrones | NaH (for rearrangement) | Stereoselective synthesis of 3-amino-2(5H)-furanones via furoisoxazolidine intermediates. | acs.orgresearchgate.net |

| [8+2]-Cycloaddition | Dienylisobenzofurans and Alkynes (e.g., DMAD) | Acid-catalyzed or Chromium carbene-based | Forms furan-bridged decatetraene ring systems. | nih.gov |

| [3+2] Cycloaddition | Electronically Unbiased Alkenes/Alkynes | Silver salts | Used for constructing C-C, C-N, and C-O bonds in heterocyclic synthesis. | researchgate.net |

Condensation reactions are widely used to synthesize substituted furanones. One notable method is the TiCl4–Bu3N-mediated direct aldol (B89426) condensation of ketones with α,α-dimethoxyketones. rsc.orgrsc.org This one-pot reaction sequentially involves an aldol addition followed by furanone formation, providing an efficient route to trialkylsubstituted 2(5H)-furanones without the need to pre-form enol silyl (B83357) ethers or isolate labile intermediates. rsc.orgrsc.org

For the functionalization of existing furanone precursors, Knoevenagel condensation and Mukaiyama aldol reactions are employed. The Knoevenagel condensation of 3,4-dihalo-2(5H)-furanones with compounds containing an active hydrogen atom, catalyzed by a Lewis acid like In(OAc)3, results in C5-alkylated products in good yields. nih.govmdpi.com Similarly, the Mukaiyama aldol reaction, which involves reacting silylated enol ethers with 3,4-dihalogeno-5-hydroxy-2(5H)-furanones in the presence of Lewis acids such as zinc chloride or scandium triflate, also achieves C5 alkylation. nih.gov A solvent-free aldol condensation between furfural (B47365) and α-angelica lactone, catalyzed by manganese oxide, has also been reported for the synthesis of furanone derivatives. smolecule.com

Overview of Condensation Reactions in Furanone Synthesis

| Reaction Type | Reactants | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|---|

| Ti-Crossed Aldol Condensation | Ketones and α,α-Dimethoxyketones | TiCl4 / Bu3N | Trialkylsubstituted 2(5H)-furanones | rsc.orgrsc.org |

| Knoevenagel Condensation | 3,4-Dihalo-2(5H)-furanones and active hydrogen compounds | In(OAc)3 | C5-alkylated furanones | nih.govmdpi.com |

| Mukaiyama Aldol Reaction | 3,4-Dihalogeno-5-hydroxy-2(5H)-furanones and Silylated enol ethers | ZnCl2 or Sc(OTf)3 | C5-alkylated furanones | nih.gov |

| Solvent-Free Aldol Condensation | Furfural and α-Angelica lactone | Manganese oxide | 3-(Furan-2-ylmethylene)-5-methylfuran-2(3H)-one | smolecule.com |

The construction of the furanone ring can be achieved through the oxidation of furan (B31954) precursors. A convenient protocol involves the conversion of 2-substituted furans into 4-oxo-2-alkenoic acids using N-Bromosuccinimide (NBS) followed by sodium chlorite (B76162) (NaClO2). nih.gov These intermediates can then undergo lactonization to form the furanone ring, a strategy employed in the total synthesis of natural products like macrosphelide B. nih.gov

The oxidation of furfural using a mixture of hydrogen peroxide and acetic acid is another method for producing furanones. researchgate.net In a different approach, 2-trialkylsilylfuran derivatives can be oxidized with singlet oxygen to yield 3-substituted 5-hydroxy-2(5H)-furanones, which are then reduced with sodium borohydride (B1222165) to the corresponding 2(5H)-furanones. google.com The vapor-phase catalytic oxidation of furan and its derivatives over vanadium-based catalysts typically leads to maleic acid, proceeding through an endoperoxide intermediate. researchgate.net

Selected Oxidation Methods for Furanone Synthesis

| Substrate | Oxidizing Agent/System | Intermediate/Product | Reference |

|---|---|---|---|

| 2-Substituted Furans | (i) NBS, (ii) NaClO2 | 4-Oxo-2-alkenoic acids, which lactonize to furanones | nih.gov |

| Furfural | H2O2 / Acetic Acid | γ-Crotonolactone and other organic acids | researchgate.net |

| 2-Trialkylsilylfuran derivatives | (i) Singlet Oxygen, (ii) NaBH4 | 3-Substituted 2(5H)-furanones | google.com |

| Furan and its homologs (vapor-phase) | Vanadium-based catalysts / O2 | Maleic acid via an endoperoxide intermediate | researchgate.net |

Achieving stereocontrol is crucial in the synthesis of complex molecules. Several methods have been developed for the stereoselective synthesis of furanone derivatives. Asymmetric direct vinylogous conjugate additions of α-angelica lactones to benzoyl acrylonitrile (B1666552) derivatives, promoted by a diaminomethylenemalononitrile organocatalyst, yield chiral γ,γ-disubstituted γ-butenolides with excellent enantioselectivities (up to 99% ee). nih.govacs.org These products contain adjacent tertiary and quaternary stereogenic centers. nih.govacs.org

The stereoselective synthesis of 3-amino-2(5H)-furanones has been accomplished via intramolecular cycloaddition of α-allyloxycarbonylnitrones, leading to enantiomerically pure (5R)-3-alkylamino-5-methyl-2(5H)-furanones. acs.orgresearchgate.net Furthermore, various strategies for the stereoselective aldol coupling of 3(2H)-furanones have been explored to create complex fragments of natural products, such as in the synthesis of the C8-C22 fragment of tuscoron A. researchgate.net

Examples of Stereoselective Furanone Synthesis

| Method | Key Reagents/Catalyst | Product Features | Stereoselectivity | Reference |

|---|---|---|---|---|

| Asymmetric Vinylogous Conjugate Addition | α-Angelica lactones, Benzoyl acrylonitriles, Diaminomethylenemalononitrile organocatalyst | Chiral γ,γ-disubstituted γ-butenolides with vicinal tertiary and quaternary stereocenters | Up to 99% ee | nih.govacs.org |

| Intramolecular Cycloaddition | α-Allyloxycarbonylnitrones | Enantiomerically pure (5R)-3-alkylamino-5-methyl-2(5H)-furanones | High stereoselectivity | acs.orgresearchgate.net |

| Stereoselective Aldol Coupling | 3(2H)-Furanones and various aldehydes | Complex polyketide fragments (e.g., for tuscoron A) | High stereoselectivity depending on strategy | researchgate.net |

Functionalization and Derivatization Strategies for 3-Acetyl-5-methylfuran-2(3H)-one Analogues

The introduction of specific substituents, such as the acetyl group at the C3 position and the methyl group at the C5 position, is a critical step in synthesizing this compound and its analogues. Often, this is achieved by using starting materials that already contain these functionalities.

For instance, 2-acetyl-5-methylfuran (B71968) is a key precursor. chemicalbook.com It can be synthesized from 2-methylfuran (B129897) and acetic anhydride. chemicalbook.com This functionalized furan can then be used in subsequent reactions, such as aldol condensations with various aldehydes, to build more complex structures like chalcones. scholarsresearchlibrary.comresearchgate.net

Alternatively, the substituents can be introduced during the ring-forming step itself. The Ti-crossed aldol condensation is a powerful example where the choice of reactants directly determines the substitution pattern of the resulting furanone. rsc.orgrsc.org For example, reacting a ketone like 3-methylcyclohexanone (B152366) with an α,α-dimethoxyketone such as 1,1-dimethoxy-2-propanone directly incorporates methyl groups into the final furanone structure. rsc.org Similarly, the cyclization of precursors like 3-acetyl-1-aryl-2-pentene-1,4-diones, which already contain an acetyl group, can be catalyzed by BF3 to yield polyfunctionalized furans. researchgate.net These strategies highlight that the desired substitution is often designed into the synthetic sequence from the beginning, rather than being added to an unsubstituted furanone core.

Multi-Component Reaction Pathways for Furanone Derivatives

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. nih.govscispace.com This approach is a cornerstone of modern organic synthesis and drug discovery, offering significant advantages over traditional multi-step syntheses, including reduced reaction times, lower costs, and decreased waste generation. nih.gov One-pot MCRs are particularly valuable for creating molecular complexity and constructing diverse libraries of heterocyclic compounds, such as furanones, in a single, efficient step. scispace.com

A notable example of an MCR for the synthesis of furanone-related structures is the one-pot, three-component reaction of arylglyoxals, acetylacetone (B45752), and barbituric or thiobarbituric acid in water. arkat-usa.org This method provides a straightforward route to polyfunctionalized 5-(furan-3-yl)barbiturates and their thio-analogues in good yields. arkat-usa.org The reaction proceeds by first mixing the arylglyoxal and acetylacetone in water at 60°C, followed by the addition of the barbituric acid. arkat-usa.org The use of readily available starting materials and water as a benign solvent highlights the practical and green nature of this methodology. arkat-usa.org

The scope of this reaction has been explored with various arylglyoxals, demonstrating its versatility in producing a range of substituted furan derivatives.

Table 1: Three-Component Synthesis of 5-(Furan-3-yl)barbiturate Derivatives

| Entry | Arylglyoxal (R group) | Barbituric Acid (X=O) or Thiobarbituric Acid (X=S) | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Methoxyphenyl | Barbituric Acid | 5-[4-Acetyl-2-(4-methoxyphenyl)-5-methylfuran-3-yl]pyrimidine-2,4,6(1H,3H,5H)-trione | 90 |

| 2 | 4-Chlorophenyl | Barbituric Acid | 5-[4-Acetyl-2-(4-chlorophenyl)-5-methylfuran-3-yl]pyrimidine-2,4,6(1H,3H,5H)-trione | 85 |

| 3 | 4-Bromophenyl | Barbituric Acid | 5-[4-Acetyl-2-(4-bromophenyl)-5-methylfuran-3-yl]pyrimidine-2,4,6(1H,3H,5H)-trione | 88 |

| 4 | Phenyl | Thiobarbituric Acid | 5-[4-Acetyl-5-methyl-2-phenylfuran-3-yl]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | 87 |

| 5 | 4-Methylphenyl | Thiobarbituric Acid | 5-[4-Acetyl-5-methyl-2-(p-tolyl)furan-3-yl]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione | 86 |

Table adapted from Dehghanzadeh, F. et al., 2019. arkat-usa.org

Similarly, other MCRs have been developed for synthesizing highly functionalized furans by reacting arylglyoxals, acetylacetone, and phenols under catalyst-free conditions, further demonstrating the utility of this approach in furanone chemistry. nih.gov

Green Chemistry Principles in Furanone Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles include the use of renewable feedstocks, safer solvents, and energy-efficient processes. The synthesis of furanones has increasingly incorporated these principles.

A significant advancement in green furanone synthesis is the use of biomass-derived starting materials. und.edu Compounds like 5-hydroxymethylfurfural (B1680220) (HMF), which can be obtained from lignocellulose, serve as versatile and renewable platforms for creating valuable furanone structures. und.edu For example, (S)-5-hydroxymethyl-2(5H)-furanone (HBO), a chiral building block, is produced from bio-based feedstocks and is instrumental in synthesizing various bioactive molecules. und.edu

Solvent choice is another critical aspect of green chemistry. Many synthetic protocols are moving away from hazardous organic solvents. Water is an ideal green solvent, and its use has been demonstrated in the multi-component synthesis of furanone derivatives. arkat-usa.org Furthermore, solvent-free reactions represent an even more environmentally benign approach. An aldol condensation between furfural and α-angelica lactone to produce 3-(Furan-2-ylmethylene)-5-methylfuran-2(3H)-one can be performed under solvent-free conditions using manganese oxide as a catalyst. smolecule.com Similarly, a multistep synthesis of a 3(2H)-furanone has been developed that features an aldol condensation conducted without any organic solvent, providing a hands-on illustration of green chemical transformations. unirioja.esacs.org These methods not only reduce environmental impact but also often simplify product purification. scholarsresearchlibrary.com

Catalyst-Mediated Transformations for Furanone Analogues (e.g., Ytterbium Triflate)

Catalysis is fundamental to modern organic synthesis, enabling efficient and selective transformations. In the context of furanone synthesis, lanthanide triflates, particularly Ytterbium (III) triflate (Yb(OTf)₃), have emerged as powerful Lewis acid catalysts. unich.it They are known for being reusable and water-tolerant, making them compatible with green chemistry principles. unich.itresearchgate.net

An efficient, Yb(OTf)₃-catalyzed synthesis of substituted furans has been developed from the reaction of acetylene (B1199291) dicarboxylates and β-dicarbonyl compounds. unich.it This method is notable for its mild, solvent-free conditions, simple work-up procedure, and excellent yields, typically ranging from 91% to 98%. unich.it The reaction involves the addition of a catalytic amount of Yb(OTf)₃ hydrate (B1144303) to a mixture of the alkynoate and the β-dicarbonyl compound, which is then stirred at 80°C. unich.it This process provides a valid and advantageous alternative to other methods for furan synthesis. unich.it

The reaction between dimethyl acetylenedicarboxylate and acetylacetone, for instance, yields dimethyl-4-acetyl-5-methylfuran-2,3-dicarboxylate, a compound structurally related to the target molecule. unich.it The versatility of this catalytic system is demonstrated by its effectiveness with various substituted β-diketones and β-ketoesters. unich.it

Table 2: Ytterbium Triflate Catalyzed Synthesis of Furan Derivatives

| Entry | Alkynoate | β-Dicarbonyl Compound | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Dimethyl acetylenedicarboxylate | Acetylacetone | Dimethyl 4-acetyl-5-methylfuran-2,3-dicarboxylate | 85 |

| 2 | Dimethyl acetylenedicarboxylate | Ethyl acetoacetate | 4-Ethyl 2,3-dimethyl 5-methylfuran-2,3,4-tricarboxylate | 91 |

| 3 | Dimethyl acetylenedicarboxylate | Propionylacetone | Dimethyl 5-methyl-4-propionylfuran-2,3-dicarboxylate | 94 |

| 4 | Diethyl acetylenedicarboxylate | Acetylacetone | Diethyl 4-acetyl-5-methylfuran-2,3-dicarboxylate | 98 |

| 5 | Diethyl acetylenedicarboxylate | Benzoylacetone | Diethyl 4-benzoyl-5-methylfuran-2,3-dicarboxylate | 95 |

Table adapted from Taddeo, V. A. et al., 2015. unich.it

Total Synthesis of Complex Natural Products Featuring the this compound Scaffold (or related furanones)

The furanone ring, particularly the unsaturated γ-lactone (butenolide) core, is a privileged scaffold found in a vast array of natural products with significant biological activities. researchgate.net These compounds are isolated from diverse sources, including plants, fungi, and marine organisms. unich.itresearchgate.net The total synthesis of these complex molecules represents a significant challenge in organic chemistry, often driving the development of new synthetic methodologies.

The 3(2H)-furanone ring system, an isomer of the 2(5H)-furanone, is the core structure of numerous natural products and biologically active scaffolds. researchgate.net Phytochemicals such as jatrophone (B1672808) contain this heterocyclic core. researchgate.net More broadly, the butenolide subunit is a key feature in natural products like the antibiotic furanomycin, the anticancer agent podophyllotoxin, and marine-derived cembranoids such as the scabrolides. researchgate.netmdpi.comacs.org

The total synthesis of furanomycin, a non-proteinogenic amino acid antibiotic, has been a subject of interest for decades. mdpi.com Synthetic strategies must address the challenge of assembling the trans-2,5-dihydrofuran ring and the (S)-amino carboxylic acid unit with correct stereochemistry. mdpi.com

Another class of complex furanone-containing natural products are the marine-derived norcembranoids, such as scabrolide A. acs.org The synthesis of these polycyclic structures involves intricate strategies, including unirioja.esscilit.com-sigmatropic rearrangements and ring-closing metathesis (RCM) reactions to construct the complex carbocyclic core fused to the furanone moiety. acs.org

The chiral furanone (S)-5-hydroxymethyl-2(5H)-furanone (HBO) serves as a versatile synthetic intermediate for accessing a range of bioactive natural products. und.edu Its utility has been demonstrated in the synthesis of compounds including trans-burseran, umbelactone, isostegane, and muricatacin, showcasing the importance of the furanone scaffold in constructing complex molecular architectures. und.edu

Reaction Mechanisms and Chemical Transformations of 3 Acetyl 5 Methylfuran 2 3h One

Chemical Transformations of the Acetyl and Methyl Moieties

The acetyl and methyl groups attached to the furanone ring are key sites for synthetic modification. The acetyl group, in particular, offers a handle for carbon-carbon bond formation through its carbonyl reactivity.

The carbonyl group of the acetyl moiety is an electrophilic center that can undergo reactions typical of ketones. A prominent example of this reactivity is the Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation, which is used to synthesize chalcones. arabjchem.org Chalcones, or 1,3-diphenyl-2-propen-1-ones, are a class of natural pigments and valuable precursors for various biologically important heterocyclic compounds. arabjchem.orgnih.gov

While specific studies on 3-Acetyl-5-methylfuran-2(3H)-one as a substrate are not detailed in the reviewed literature, the synthesis of chalcones from the structurally similar 2-acetyl-5-methylfuran (B71968) is well-documented and serves as a pertinent example of this carbonyl reactivity. arabjchem.orgnih.govresearchgate.netscholarsresearchlibrary.com The reaction involves the base-catalyzed condensation of an acetyl-substituted furan (B31954) with an aromatic or heteroaromatic aldehyde. researchgate.netpurkh.com

The general mechanism for this transformation is the Claisen-Schmidt condensation:

A base, such as aqueous potassium hydroxide (B78521) or sodium hydroxide, abstracts an α-proton from the acetyl group's methyl unit, forming an enolate. arabjchem.orgscholarsresearchlibrary.com

This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.

The resulting aldol addition product readily undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable α,β-unsaturated ketone system characteristic of chalcones. arabjchem.org

Researchers have successfully synthesized a variety of furan-containing chalcones by reacting 2-acetyl-5-methylfuran with different substituted benzaldehydes, demonstrating the versatility of this reaction. arabjchem.orgresearchgate.net These syntheses have been carried out using both conventional methods at room temperature and more rapid microwave-assisted protocols. arabjchem.orgpurkh.com

Direct synthetic modifications of the C-5 methyl group on the furanone ring are less commonly reported in standard organic synthesis literature compared to reactions involving the acetyl group. However, its reactivity is evident in atmospheric degradation processes. Studies on the atmospheric oxidation of related compounds like 3-methylfuran (B129892) show that hydrogen-atom abstraction from the methyl group can occur, leading to the formation of functionalized products such as 3-furaldehyde (B129913). copernicus.orgdntb.gov.uaresearchgate.net This suggests that under radical-initiated conditions, the methyl group can be a site for chemical transformation.

Atmospheric Reaction Mechanisms of Furanones (e.g., 3-methylfuran degradation relevant to 5-methyl group)

Furanoids, including furanones, are released into the atmosphere from sources like biomass burning. acs.org Their subsequent reactions with atmospheric oxidants are crucial for understanding air quality, as these processes can lead to the formation of ozone and secondary organic aerosols (SOA). acs.orgcopernicus.org The atmospheric chemistry of 3-methylfuran provides a relevant model for the potential degradation pathways of the this compound ring system.

The primary removal pathway for furanoids in the atmosphere is through reactions with hydroxyl (OH) radicals during the daytime and nitrate (B79036) (NO3) radicals at night. acs.orgacs.org The rate coefficients for these reactions determine the atmospheric lifetime of the compound.

Studies on 3-methylfuran have determined the rate coefficients for its gas-phase reactions with OH and NO3 radicals at room temperature and atmospheric pressure. copernicus.orgdntb.gov.uaresearchgate.net The reaction with OH radicals is significantly faster than with NO3 radicals, indicating that daytime oxidation by OH is the dominant atmospheric sink. copernicus.orgdntb.gov.uabohrium.com For comparison, the reaction rate coefficient for α-angelicalactone (5-methyl-2(3H)-furanone), a compound structurally similar to the title compound but lacking the acetyl group, with NO3 radicals has also been reported. copernicus.orgresearchgate.net

| Compound | Oxidant | Rate Coefficient (k) (cm3 molecule-1 s-1) | Reference |

|---|---|---|---|

| 3-Methylfuran | OH Radical | (1.13 ± 0.22) × 10-10 | copernicus.orgdntb.gov.ua |

| 3-Methylfuran | OH Radical | (9.1 ± 0.3) × 10-11 | bohrium.com |

| 3-Methylfuran | NO3 Radical | (1.26 ± 0.18) × 10-11 | copernicus.orgdntb.gov.ua |

| α-Angelicalactone (5-methyl-2(3H)-furanone) | NO3 Radical | (3.01 ± 0.45) × 10-12 | copernicus.orgresearchgate.net |

The atmospheric degradation of 3-methylfuran initiated by OH and NO3 radicals proceeds primarily through the addition of the radical to the furan ring's double bonds. copernicus.orgdntb.gov.uaresearchgate.net This initial addition is followed by a series of reactions, including ring-opening, which leads to the formation of various oxygenated products. copernicus.orgdntb.gov.uaacs.org

The main reaction pathway involves the addition of the oxidant to the C2 or C5 position of the furan ring, which subsequently leads to ring cleavage. acs.orgresearchgate.net For 3-methylfuran, this results in the formation of unsaturated dicarbonyl compounds, with 2-methylbutenedial being a major identified product. copernicus.orgdntb.gov.uaresearchgate.net Other products formed from the reactions with OH and NO3 radicals include 3-methyl-2,5-furandione and hydroxy-methylfuranones. copernicus.orgdntb.gov.uaresearchgate.net In the presence of NO3 radicals, nitrated compounds are also formed. copernicus.orgdntb.gov.uaresearchgate.net

A secondary, minor reaction pathway involves the abstraction of a hydrogen atom from the methyl group. copernicus.orgdntb.gov.uaresearchgate.net The formation of 3-furaldehyde during the atmospheric oxidation of 3-methylfuran confirms that this H-atom abstraction mechanism occurs. copernicus.orgdntb.gov.uaresearchgate.net These findings indicate that the atmospheric degradation of furanones is complex, involving multiple competing pathways that contribute to the formation of a variety of secondary pollutants. copernicus.orgresearchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides unparalleled insight into the molecular structure of 3-Acetyl-5-methylfuran-2(3H)-one by mapping the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR: The proton spectrum is expected to show four distinct signals:

A quartet for the methine proton at the C5 position (H-5), coupled to the methyl protons.

A doublet for the C5-methyl group protons.

A singlet for the protons of the C3-acetyl group's methyl moiety.

A multiplet for the diastereotopic methylene (B1212753) protons at the C4 position.

¹³C NMR: The carbon spectrum would display seven unique resonances corresponding to:

Two carbonyl carbons (lactone and acetyl ketone), expected in the most downfield region.

Two olefinic or sp²-hybridized carbons of the furanone ring.

One sp³-hybridized methine carbon (C5).

One sp³-hybridized methylene carbon (C4).

Two methyl carbons (one at C5 and one from the acetyl group).

The anticipated chemical shifts are summarized in the table below.

| Atom Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|---|

| C=O (Lactone, C2) | ¹³C | 170-175 | Singlet | Typical lactone carbonyl chemical shift. |

| C=O (Acetyl, C3) | ¹³C | 195-205 | Singlet | Typical ketone carbonyl chemical shift. rsc.org |

| C3 | ¹³C | ~50-60 | Singlet | sp² carbon attached to two carbonyls. |

| -CH₂- (C4) | ¹³C | ~30-40 | Triplet | Aliphatic methylene carbon. |

| -CH- (C5) | ¹³C | ~75-85 | Doublet | Carbon adjacent to lactone oxygen. |

| -CH₃ (at C5) | ¹³C | ~15-25 | Quartet | Aliphatic methyl carbon. |

| -CH₃ (Acetyl) | ¹³C | ~25-35 | Quartet | Acetyl methyl carbon. rsc.org |

| -CH₂- (H-4) | ¹H | ~2.5-3.0 | Multiplet (ABX) | Diastereotopic protons adjacent to a stereocenter. |

| -CH- (H-5) | ¹H | ~4.5-5.0 | Quartet | Proton adjacent to lactone oxygen. |

| -CH₃ (at C5) | ¹H | ~1.4-1.6 | Doublet | Coupled to H-5. |

| -CH₃ (Acetyl) | ¹H | ~2.2-2.4 | Singlet | Uncoupled methyl protons. |

For unambiguous assignment of the ¹H and ¹³C signals and to confirm the connectivity of the molecular backbone, multi-dimensional NMR experiments are essential. doi.orgillinois.eduuobasrah.edu.iq

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would verify the coupling between the H-5 proton and the C5-methyl protons, as well as the couplings involving the C4 methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of each carbon atom that bears protons (C4, C5, and the two methyl groups).

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) correlations. For this compound, key HMBC correlations would be expected between:

The acetyl methyl protons and both the acetyl carbonyl carbon and C3.

The H-5 proton and the lactone carbonyl carbon (C2), C4, and the C5-methyl carbon.

The structure of this compound possesses a β-dicarbonyl-like functionality, making it susceptible to keto-enol tautomerism. The 3-acetyl group can potentially enolize to form a hydroxyl group, with the adjacent C=C double bond shifting within the ring.

NMR spectroscopy is a powerful method to study such dynamic equilibria. pku.edu.cnencyclopedia.pubasu.edu If an equilibrium exists in solution, separate sets of NMR signals for the keto and enol forms may be observed, provided the rate of interconversion is slow on the NMR timescale. asu.edu The relative integration of the signals for each tautomer allows for the calculation of the equilibrium constant (K_eq).

Factors such as solvent polarity can significantly influence the position of the keto-enol equilibrium. asu.edu In nonpolar solvents, the enol form is often stabilized by an intramolecular hydrogen bond, while polar, protic solvents can stabilize the more polar keto form. pku.edu.cnasu.edu Variable temperature NMR studies can also provide thermodynamic data (ΔH and ΔS) for the tautomerization process. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns.

Electrospray ionization (ESI) is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, or other adducts (e.g., [M+Na]⁺) with minimal initial fragmentation. rsc.org For this compound (C₇H₈O₃, Molecular Weight: 140.14 g/mol ), high-resolution ESI-MS would be used to confirm the elemental composition by providing a highly accurate mass measurement of the parent ion.

Tandem mass spectrometry (MS/MS) involves the selection of the parent ion (e.g., m/z 141.05 for [C₇H₉O₃]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the molecule's structure. Based on studies of similar 3(2H)-furanone structures, a general fragmentation pathway can be proposed. imreblank.ch Key fragmentation events for lactones often include the neutral loss of carbon monoxide (CO) and water (H₂O). imreblank.chnih.gov

A plausible fragmentation pathway for protonated this compound would likely involve:

Loss of an acetyl radical (•COCH₃): Cleavage of the C3-acetyl bond to yield a stable ion.

Loss of carbon monoxide (CO): A common fragmentation pathway for lactones. imreblank.ch

Loss of a methyl radical (•CH₃): From the C5 position.

Ring-opening and subsequent cleavages: Leading to smaller fragment ions.

| m/z (Mass/Charge) | Proposed Ion Formula | Proposed Fragmentation Pathway |

|---|---|---|

| 141.05 | [C₇H₉O₃]⁺ | Parent Ion [M+H]⁺ |

| 123.04 | [C₇H₇O₂]⁺ | [M+H - H₂O]⁺ |

| 113.06 | [C₆H₉O₂]⁺ | [M+H - CO]⁺ |

| 98.03 | [C₅H₆O₂]⁺• | [M+H - •COCH₃]⁺ |

| 85.06 | [C₅H₉O]⁺ | [M+H - CO - CO]⁺ (hypothetical) |

| 43.02 | [C₂H₃O]⁺ | Acetyl cation [CH₃CO]⁺ |

ESI-MS is an invaluable tool for monitoring the progress of chemical reactions in real-time and for characterizing intermediates and final products. nih.gov In the synthesis of this compound, ESI-MS can be coupled with liquid chromatography (LC-MS) to analyze crude reaction mixtures. This allows for the rapid identification of the desired product by its molecular mass, helps to identify byproducts, and can provide evidence for transient reaction intermediates that are difficult to isolate. nih.gov The high sensitivity of MS allows for the detection of species present in very low concentrations, offering crucial insights into potential reaction mechanisms.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, the IR spectrum provides a unique fingerprint, revealing characteristic absorptions for its key structural features.

The molecule possesses two distinct carbonyl groups: one in the γ-lactone ring (a five-membered cyclic ester) and one in the acetyl side chain (a ketone). These groups absorb at different frequencies due to their chemical environments. The γ-lactone carbonyl stretch is typically observed at a higher wavenumber (around 1765 cm⁻¹) compared to a standard six-membered lactone or an acyclic ester, a phenomenon attributed to increased ring strain. pg.edu.plchemicalforums.com The acetyl ketone's carbonyl stretch is expected to appear in the typical range for aliphatic ketones, around 1715 cm⁻¹. pg.edu.pludel.edu

Furthermore, the presence of the endocyclic C=C double bond gives rise to a characteristic stretching vibration. Other significant signals include C-O stretching vibrations from the lactone ring and C-H stretching and bending vibrations from the methyl groups and the furanone ring. spcmc.ac.in The precise positions of these bands can be influenced by factors like conjugation and the physical state of the sample. In some unsaturated lactones, the primary carbonyl band may be split into a doublet due to a phenomenon known as Fermi resonance, where the carbonyl stretching vibration couples with an overtone of a lower-frequency fundamental vibration. researchgate.net

Table 1: Expected Infrared Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O Stretch | γ-Lactone | ~1765 | Strong |

| C=O Stretch | Acetyl Ketone | ~1715 | Strong |

| C=C Stretch | Endocyclic Alkene | ~1650-1680 | Medium-Weak |

| C-O Stretch | Lactone (Ester) | ~1250-1100 | Strong |

| C-H Stretch | sp³ (Methyl) | ~2900-3000 | Medium |

| C-H Bending | Methyl | ~1375 & ~1450 | Medium |

X-ray Diffraction for Solid-State Structural Elucidation

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique provides unequivocal data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry. For furanone derivatives, XRD studies reveal the planarity of the furanone ring and the conformation of its substituents. researchgate.net

While a specific crystal structure for this compound is not publicly documented, analysis of related furanone structures demonstrates the power of this technique. researchgate.netmdpi.comnih.gov A typical XRD analysis would involve growing a suitable single crystal of the compound and exposing it to a beam of X-rays. The resulting diffraction pattern is used to construct an electron density map, from which the atomic positions can be determined.

Such an analysis for this compound would confirm:

The geometry of the five-membered lactone ring.

The precise bond lengths of the C=O, C=C, and C-O bonds within the ring.

The orientation and conformation of the acetyl group relative to the furanone ring.

Intermolecular interactions in the crystal lattice, such as hydrogen bonding (if co-crystallized with a suitable solvent) or van der Waals forces, which govern the crystal packing. researchgate.net

In the crystal structure of a related compound, 3-Acetyl-5-hydroxy-2-methylanthra[1,2-b]furan-6,11-dione, XRD analysis revealed details about the planarity of the ring system and intermolecular π–π stacking interactions. researchgate.net This highlights the capability of XRD to provide a complete and high-resolution picture of the molecule's solid-state architecture.

Chromatographic Separations for Purity Assessment and Isolation

Chromatography is a fundamental technique for separating, identifying, and purifying components from a mixture. For this compound, both liquid and gas chromatography are essential tools for assessing its purity after synthesis and for isolating it from complex matrices.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for the separation and purification of organic compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. ijpsjournal.com These methods are ideal for assessing the purity of synthesized this compound by detecting and quantifying any impurities or byproducts.

Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol), is commonly employed for the analysis of furanones. huji.ac.il The separation is based on the hydrophobicity of the analytes.

Coupling HPLC or UPLC with Mass Spectrometry (LC-MS) provides an additional layer of analytical power. As compounds elute from the chromatography column, they are ionized and analyzed by the mass spectrometer, which provides mass-to-charge ratio (m/z) data. This allows for the confirmation of the molecular weight of the target compound and the tentative identification of impurities based on their mass. Tandem mass spectrometry (MS/MS) can further provide structural information through fragmentation analysis. mdpi.com This combined approach is highly sensitive and specific, making it invaluable for both qualitative and quantitative analysis. usda.govnih.gov

Table 2: Typical HPLC/UPLC-MS Parameters for Furanone Analysis

| Parameter | Typical Setting |

|---|---|

| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Flow Rate | 0.2 - 0.5 mL/min (UPLC); 0.8 - 1.5 mL/min (HPLC) |

| Detection | UV (e.g., 254 nm, 280 nm); Mass Spectrometry (MS) |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

Gas Chromatography (GC) is the premier technique for the analysis of volatile and thermally stable compounds. Given its structure, this compound is expected to be sufficiently volatile for GC analysis. The technique separates compounds in a gaseous mobile phase based on their boiling points and interactions with a stationary phase within a capillary column. embrapa.br

When coupled with a Mass Spectrometer (GC-MS), it becomes a definitive tool for identification. The GC separates the components of a mixture, and the MS detector records the mass spectrum of each component as it elutes. researchgate.net The resulting mass spectrum provides a fragmentation pattern that serves as a molecular fingerprint, which can be compared against spectral libraries for confident identification. fmach.it

GC-MS is widely used for the analysis of furan (B31954) and its derivatives in various matrices, particularly in food and flavor chemistry. nih.govresearchgate.net Sample introduction often involves headspace or solid-phase microextraction (SPME) to isolate volatile analytes from a complex sample matrix before injection into the GC system. researchgate.netnih.gov The thermal stability of many furanones allows for their successful analysis by GC without degradation. huji.ac.il

Table 3: Typical GC-MS Parameters for Volatile Furanone Analysis

| Parameter | Typical Setting |

|---|---|

| Column | Capillary Column (e.g., Rtx-WAX, HP-5MS) |

| Column Dimensions | 30-60 m length, 0.25 mm i.d., 0.25 µm film thickness |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Oven Program | Temperature gradient (e.g., 40°C to 240°C) |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Computational and Theoretical Investigations of 3 Acetyl 5 Methylfuran 2 3h One

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules like 3-Acetyl-5-methylfuran-2(3H)-one. researchgate.netresearchgate.net DFT calculations allow for the accurate prediction of various molecular parameters, offering a theoretical framework to complement and explain experimental findings. researchgate.net

Geometrical Optimization and Conformational Landscapes

DFT methods are employed to determine the most stable three-dimensional arrangement of atoms in this compound, a process known as geometrical optimization. researchgate.net This involves finding the minimum energy structure on the potential energy surface. For related furanone structures, DFT calculations, such as those using the B3LYP functional with a 6-31+G(d,p) basis set, have been used to identify global minima and transition states on the potential energy surface. acs.org For instance, in a study of a similar bicyclic system, the B3LYP/6-31+G(d,p) and O3LYP/6-31+G(d,p) models found a C2 global minimum, while the MPWB1K/6-31+G(d,p) model initially found two equivalent C1 minima, which, after zero-point energy correction, also resolved to the C2 structure as the minimum. acs.org

Conformational analysis, which explores the different spatial arrangements of a molecule due to rotation around single bonds, is also a key aspect. researchgate.net Understanding the conformational landscape is crucial as different conformers can exhibit distinct chemical and physical properties. For furan (B31954) derivatives, the relative stabilities of different conformers are determined through these quantum chemical calculations. mdpi.com

Spectroscopic Data Prediction and Validation (NMR, IR)

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can then be compared with experimental results for validation. dergipark.org.tr Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies for molecules with similar furanone cores have been performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method for NMR and scaling procedures for IR frequencies. dergipark.org.tr For instance, in the study of a related furan derivative, theoretical 1H and 13C NMR chemical shifts were calculated and compared with experimental data measured in DMSO-d6. dergipark.org.tr Similarly, calculated IR spectra, often scaled using specific factors, have been shown to correspond well with experimental spectra. dergipark.org.tr This comparison between theoretical and experimental spectra is a powerful method for confirming the molecular structure. researchgate.net

Molecular Modeling and Dynamics Simulations

Beyond static quantum chemical calculations, molecular modeling and dynamics simulations provide insights into the dynamic behavior of this compound. semanticscholar.org

Rationalization of Reaction Mechanisms through Computational Pathways

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For furanone derivatives, DFT calculations have been used to model reaction pathways, identify transition states, and calculate activation energies. acs.org For example, the mechanism of cheletropic extrusion of carbon monoxide from 3-methylidenefuran-2(3H)-ones to form allenyl ketones has been supported by calculations at the M06-2X/6-311+G(d,p) level of theory. acs.org These computational studies can rationalize experimentally observed product distributions and provide a detailed, step-by-step understanding of the reaction process. acs.org

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies on Furanone Analogues

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental computational tools in medicinal chemistry. They aim to correlate the structural or physicochemical properties of a series of compounds with their biological activities. researchgate.net For the furanone scaffold, which is a key component in many biologically active compounds, these studies provide critical insights for designing new therapeutic agents with improved potency and selectivity. nih.govebi.ac.uk

Structure-Activity Relationship (SAR) Insights

SAR studies on various furanone analogues have elucidated key structural features that govern their biological effects. For instance, in the development of selective cyclooxygenase-2 (COX-2) inhibitors, SAR studies of 5-aryl-2,2-dialkyl-4-phenyl-3(2H)furanone derivatives revealed that the nature of the aliphatic substituents at the C-2 position of the furanone ring significantly influences inhibitory activity. acs.org Similarly, modifications to the aryl group at the C-5 position are crucial for both potency and selectivity. acs.org

In the context of GABAA receptor modulators, SAR studies on a series of N-substituted 4-amino-3,3-dialkyl-2(3H)-furanones have demonstrated that: nih.gov

The stereochemistry at chiral centers can lead to enhanced activity, as seen with the R-enantiomer of certain compounds.

An amide functionality at C-4 generally results in higher activity compared to an amine group.

The presence of a carboxamide or carbamate (B1207046) linker at C-4 enhances activity compared to direct attachment of the end group, assuming identical alkyl groups at C-3.

Furthermore, SAR investigations into the insecticidal properties of furanone derivatives have shown that the introduction of halogen atoms or other electron-withdrawing groups can enhance biological activity. rsc.org This is attributed to improved binding interactions within the target receptor, such as the nicotinic acetylcholine (B1216132) receptor (nAChR), through mechanisms like hydrogen bonding and van der Waals forces. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR provides a mathematical framework to quantify the relationships observed in SAR studies, leading to predictive models for designing new compounds.

As COX-2 Inhibitors: A series of thirty-two furanone derivatives were analyzed for their COX-2 inhibitory activity using both 2D and 3D-QSAR methods. researchgate.netcore.ac.uk The resulting models demonstrated good predictive power.

2D-QSAR: The best 2D-QSAR model identified several key molecular descriptors that significantly influence COX-2 inhibition. These include the retention index for six-membered rings, the total number of oxygen atoms connected by single bonds, and the polar surface area (excluding phosphorus and sulfur). researchgate.netcore.ac.uk

3D-QSAR: The 3D-QSAR analysis, performed using the k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) method, highlighted the importance of electrostatic and steric fields. researchgate.netcore.ac.uk The model indicated that substituting with more electronegative groups (like CF₃, Cl, F) at specific positions is favorable for activity, while less electronegative groups are preferred at other positions. core.ac.uk

Below is a summary of the statistical validation for the developed QSAR models for COX-2 inhibition.

| Model Type | Correlation Coefficient (r²) | Cross-validated r² (q²) | Predicted r² (pred_r²) | Standard Error of Estimation (SEE) |

| 2D-QSAR | 0.840 | 0.773 | 0.618 | 0.195 |

| 3D-QSAR (kNN-MFA) | 0.7622 | 0.7031 | - | 0.3660 |

| Data sourced from Bhatia et al., 2011. researchgate.netcore.ac.uk |

As Antibacterial Agents: QSAR studies have also been successfully applied to understand the antibacterial activity of furanone derivatives. In a study of twenty-one furanone compounds, 2D and 3D-QSAR models were developed to correlate their structure with antibacterial efficacy. pharmacyjournal.inijpda.org

2D-QSAR: The best 2D model for antibacterial activity revealed that electro-topological descriptors, specifically the SdOE-index (sum of delta-epsilon over all bonds) and SsCH3E-index (sum of E-state values for methyl groups), are crucial for activity. pharmacyjournal.in

3D-QSAR: The 3D-QSAR model confirmed the importance of both steric and electrostatic fields. The model suggested that placing bulky and more electronegative substituents at specific points in the molecular field could enhance the antibacterial activity. ijpda.org

The statistical quality of the antibacterial QSAR models is presented below.

| Model Type | Correlation Coefficient (r²) | Cross-validated r² (q²) | Predicted r² (pred_r²) | F-test Value |

| 2D-QSAR | 0.7614 | 0.679 | 0.5038 | 20.73 |

| 3D-QSAR | 0.8699 | 0.8224 | 0.7905 | 93.63 |

| Data sourced from Kumar et al., 2013 and Kumar et al., 2016. pharmacyjournal.inijpda.org |

For Mutagenicity: QSAR has also been used to investigate the toxicological properties of furanones. A study on chlorine-substituted furanones found significant correlations between their mutagenicity in the Ames TA100 test and specific electronic parameters calculated by semi-empirical methods. The study showed that mutagenicity correlates well with electron affinity (r = 0.9556) and the energy of the Lowest Unoccupied Molecular Orbital (LUMO) (r = 0.9332), suggesting that these compounds may act as electron acceptors in their interaction with DNA. nih.gov

These computational studies underscore the value of SAR and QSAR in systematically exploring the chemical space of furanone analogues. The insights gained from these models are instrumental in the rational design of novel derivatives with tailored biological activities, whether for therapeutic purposes like anti-inflammatory and antibacterial action or for assessing potential toxicity. nih.gov

Mechanistic Studies of Biological Interactions of 3 Acetyl 5 Methylfuran 2 3h One and Furanone Analogues

Elucidation of Molecular Targets and Binding Modes

The furanone scaffold is a key structural element in many biologically active compounds, and understanding its interactions at a molecular level is crucial for drug design and development. acs.orglongdom.org For 3-acetyl-5-methylfuran-2(3H)-one and its analogues, research has focused on identifying their specific molecular targets and characterizing the nature of their binding.

Furanone derivatives have been shown to interact with a variety of protein targets. For instance, certain furanones act as ligands for protein kinase C (PK-C), a key enzyme in signal transduction. acs.org Conformationally constrained analogues of diacylglycerol (DAG) based on a 5,5-bis(hydroxymethyl)tetrahydro-2-furanone template have demonstrated high binding affinities for PK-Cα. acs.org The binding of these furanone-based ligands is thought to be entropically driven, with some derivatives exhibiting the highest affinities reported for DAG analogues. acs.org

In the context of antimicrobial activity, brominated furanones have been found to interfere with bacterial quorum sensing by targeting key regulatory proteins. vliz.bescispace.com Specifically, (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone has been shown to interact with the LuxR-type transcriptional regulator, preventing it from binding to target DNA sequences and thereby disrupting gene expression. vliz.bescispace.com This interaction is not based on altering the concentration of the regulator protein but rather on rendering it unable to bind to DNA. vliz.be

Furthermore, computational docking studies have been employed to predict the binding modes of furanone derivatives with various enzymes. For example, quinoline-based furanones have been docked into the active site of cyclooxygenase-2 (COX-2), revealing potential hydrogen bond interactions with key amino acid residues like Arg 95 and Asp 254. researchgate.netrsc.org These in silico analyses provide valuable insights into the structural basis for the observed biological activities and guide the design of more potent and selective inhibitors. acs.org

The table below summarizes some of the identified molecular targets for furanone analogues and the observed binding characteristics.

| Furanone Analogue Class | Molecular Target | Observed Binding Characteristics |

| Diacylglycerol (DAG) Lactones | Protein Kinase C (PK-C) | High affinity, entropic binding |

| Brominated Furanones | LuxR-type Regulators | Inhibition of DNA binding |

| Quinoline-based Furanones | Cyclooxygenase-2 (COX-2) | Hydrogen bonding with active site residues |

Mechanisms of Enzymatic Modulation (e.g., COX and NOS pathway inhibition by chalcone (B49325) derivatives)

Furanone analogues, particularly chalcone derivatives which share a similar α,β-unsaturated carbonyl system, have been extensively studied for their ability to modulate the activity of key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and nitric oxide synthase (NOS). nih.govnih.govresearchgate.net

Cyclooxygenase (COX) Inhibition:

Several furanone derivatives have been identified as inhibitors of COX enzymes. mdpi.comnih.govacs.org Some 4,5-diaryl-3(2H)-furanones exhibit inhibitory activity against both COX-1 and COX-2. mdpi.comacs.org For example, a fluorine-containing derivative of –SOMe substituted furan-3(2H)-one showed a COX-1 IC50 of 2.8 μM. mdpi.com The design of these inhibitors often involves modifying the aryl groups at the 4 and 5 positions of the furanone ring to achieve selectivity for either COX-1 or COX-2. acs.org Some studies have focused on developing selective COX-1 inhibitors, as this isoform is also implicated in certain cancers. acs.org In contrast, other research has aimed for dual COX-2/15-LOX inhibitors to achieve a broader anti-inflammatory effect. nih.gov

Nitric Oxide Synthase (NOS) Pathway Inhibition:

Chalcone derivatives have demonstrated potent inhibitory effects on the production of nitric oxide (NO) by targeting the inducible nitric oxide synthase (iNOS) pathway. nih.govnih.govresearchgate.net These compounds can suppress lipopolysaccharide (LPS)-induced NO production in macrophage cell lines like RAW 264.7. nih.govresearchgate.net The mechanism of inhibition often involves the downregulation of iNOS expression. nih.gov For instance, certain chalcone derivatives inhibit the signal transducer and activator of transcription 1 (STAT1) pathway, which is crucial for iNOS gene expression. nih.gov Others may act by inducing the expression of heme oxygenase-1 (HO-1), which has anti-inflammatory properties, or by blocking the activation of transcription factors like activator protein-1 (AP-1). nih.gov

The following table provides examples of furanone and chalcone derivatives and their mechanisms of enzymatic modulation.

| Compound Class | Enzyme Target | Mechanism of Inhibition |

| 4,5-Diarylfuran-3(2H)-ones | COX-1/COX-2 | Direct inhibition of enzyme activity. mdpi.comacs.org |

| Pyridazinone derivatives (from furanones) | COX-2/15-LOX | Dual inhibition of enzyme activity. nih.gov |

| Chalcone derivatives | iNOS | Inhibition of STAT1 pathway, suppression of iNOS expression. nih.gov |

| Synthetic Chalcone (TI-I-174) | iNOS | Induction of heme oxygenase-1 (HO-1) and blockade of AP-1 activation. nih.gov |

Interaction with Biomolecules: DNA and Protein Adduct Formation Mechanisms

The reactivity of the furanone ring, particularly when substituted with certain functional groups, allows for covalent interactions with biological macromolecules like DNA and proteins. This can lead to the formation of adducts, which may be a mechanism of both therapeutic action and toxicity.

DNA Adduct Formation:

The α,β-unsaturated carbonyl moiety present in the furanone structure makes it susceptible to Michael-type addition reactions with nucleophilic groups in biomolecules. redalyc.org Furan (B31954) itself, a related compound, is metabolized by cytochrome P450 to cis-2-butene-1,4-dial (BDA), a reactive dialdehyde (B1249045) that can form adducts with DNA. nih.gov BDA has been shown to react with deoxyguanosine and deoxyadenosine. nih.gov

A metabolite of 2-methylfuran (B129897), 3-acetylacrolein, has been shown to form adducts with 2'-deoxyadenosine (B1664071) (dA), 2'-deoxyguanosine (B1662781) (dG), and 2'-deoxycytidine (B1670253) (dC). acs.orgnih.gov However, these adducts were not detected at the cellular level when primary rat hepatocytes were incubated with 2-methylfuran or 3-acetylacrolein. nih.gov Halogenated furanones, such as 3,4-dichloro-5-hydroxy-2(5H)-furanone (mucochloric acid), can also react with the amino groups of nucleobases like adenosine (B11128) and cytidine. mdpi.com In vitro studies with 3,4-dichloro-5-phenoxy-2(5H)-furanone have demonstrated its ability to alkylate guanine (B1146940) residues in DNA, forming propenal-type adducts.

Protein Adduct Formation:

The reactive metabolite of furan, BDA, can also form adducts with proteins, primarily by reacting with the ε-amino group of lysine (B10760008) residues to form pyrrolin-2-one adducts. nih.gov Furthermore, BDA can react with glutathione (B108866) (GSH) to form a conjugate that can then cross-link to lysine residues on proteins. nih.govnih.gov This covalent modification of proteins is considered a key step in the toxicity of furan. nih.gov Western blot analysis has confirmed the covalent linking of GSH to liver proteins in the presence of furan, indicating that the reaction of BDA with GSH does not completely detoxify it. nih.gov

The table below summarizes the types of adducts formed by furanone-related compounds with DNA and proteins.

| Compound/Metabolite | Biomolecule | Type of Adduct Formed |

| cis-2-Butene-1,4-dial (BDA) | DNA (dG, dA) | Dialdehyde adducts. nih.gov |

| 3-Acetylacrolein | DNA (dA, dG, dC) | Acetylacrolein adducts. acs.orgnih.gov |

| 3,4-Dichloro-5-hydroxy-2(5H)-furanone | DNA (Adenosine, Cytidine) | N-amination products. mdpi.com |

| 3,4-Dichloro-5-phenoxy-2(5H)-furanone | DNA (Guanine) | Propenal-type adducts. |

| cis-2-Butene-1,4-dial (BDA) | Protein (Lysine) | Pyrrolin-2-one adducts. nih.gov |

| BDA-Glutathione conjugate | Protein (Lysine) | GSH-protein cross-links. nih.govnih.gov |

Investigation of Cellular Pathway Perturbations (e.g., effects on cell lines, signal transduction)

The biological effects of this compound and its analogues are often mediated through the perturbation of various cellular pathways, leading to outcomes such as inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses.

Effects on Cancer Cell Lines:

Furanone derivatives have shown cytotoxic effects against various cancer cell lines. For instance, 4,5-diaryl-3(2H)-furanones have been found to inhibit the growth of breast cancer (MCF-7) and squamous cell carcinoma (HSC-3) cell lines. mdpi.com The cytotoxic effect of these compounds was, in some cases, related to their COX-1 inhibitory action. mdpi.com Furthermore, some furanone derivatives exhibited synergistic effects when combined with known anti-neoplastic drugs like gefitinib (B1684475) and 5-fluorouracil. mdpi.com Brominated furanone derivatives have also demonstrated strong cytotoxic activity against human prostate (PC-3) and glioblastoma (U-251) cancer cell lines, with some being more active than the reference drug cisplatin. redalyc.org

In a study on insect cell lines (SL2), 25 furanone analogues showed good cytoactivity, with one compound, 2,3-dibromo-1-(2-furanyl)-3-(3-nitrophenyl) propanone, exhibiting the highest cytotoxicity. tandfonline.com This compound was found to induce apoptosis via a caspase-dependent mitochondrial pathway and cause cell cycle arrest in the S and G2/M phases. tandfonline.com

Modulation of Signal Transduction:

Furanones can interfere with key signal transduction pathways. As mentioned earlier, chalcone derivatives can inhibit the LPS-induced inflammatory response in microglia by suppressing the STAT1 pathway, but not the NF-κB, JNK, or p38 pathways. nih.gov Some chalcones may also inhibit the MEK/ERK pathway. nih.gov In macrophages, certain synthetic chalcones suppress nitric oxide production by inducing heme oxygenase-1 (HO-1) and blocking the JNK/AP-1 signaling cascade, while not affecting NF-κB activity. nih.gov

Marine-derived furanones have been shown to reduce intracellular lipid accumulation by targeting the liver X receptor α (LXRα) and peroxisome proliferator-activated receptor α (PPARα). nih.gov In macrophages, a furanone was found to increase the mRNA and protein levels of PPARα, a key regulator of lipid metabolism. nih.gov

Furanones have also been identified as signaling molecules in bacteria. nih.govasm.org In Lactobacillus helveticus, two 2(5H)-furanones were found to be involved in autolysis, a process of self-digestion. nih.govasm.org These furanones appear to act as cell-cell signaling molecules, inducing the activity of autolysins. nih.gov

The table below summarizes the effects of furanone analogues on different cell lines and signaling pathways.

| Furanone Analogue Class | Cell Line(s) | Affected Cellular Pathway(s) |

| 4,5-Diarylfuran-3(2H)-ones | MCF-7, HSC-3 | Inhibition of cell growth, synergy with anticancer drugs. mdpi.com |

| Brominated Furanones | PC-3, U-251 | Cytotoxicity, induction of apoptosis, cell cycle arrest. redalyc.org |

| Substituted Furanones | Insect SL2 | Induction of apoptosis (caspase-dependent), cell cycle arrest (S, G2/M). tandfonline.com |

| Chalcone derivatives | Microglia | Inhibition of STAT1 and MEK/ERK pathways. nih.gov |

| Synthetic Chalcones | Macrophages (RAW 264.7) | Induction of HO-1, blockade of JNK/AP-1 pathway. nih.gov |

| Marine-derived Furanones | Macrophages (RAW264.7), Hepatocytes (HepG2) | Targeting of LXRα and PPARα, regulation of lipid metabolism. nih.gov |

| 2(5H)-Furanones | Lactobacillus helveticus | Cell-cell signaling, induction of autolysis. nih.govasm.org |

Role of Furanone Scaffolds in Bioactive Natural Products and their Biosynthetic Pathways

The furanone scaffold is a common structural motif found in a diverse array of natural products with a wide range of biological activities. longdom.orgresearchgate.netuni-regensburg.deresearchgate.net These compounds are produced by various organisms, including plants, fungi, and bacteria. acs.orgnih.gov

Furanones in Natural Products:

The 3(2H)-furanone core is present in simple natural products like bullatenone and in more complex molecules such as eremantholides. researchgate.netresearchgate.net The furo[3,2-b]furanone moiety is a distinctive substructure in natural products like neovibsanins, lactonamycin, and plumericin, which exhibit significant therapeutic potential. longdom.org Malfilamentosides, a class of fungal secondary metabolites, are characterized by a glycosylated furanone scaffold. acs.orgacs.org

Many furanones are known for their important roles as flavor and aroma compounds in foods. nih.gov For example, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) is a key flavor compound in fruits like strawberries. mdpi.com Sotolon and emoxyfuranone are 3-hydroxy-2(5H)-furanones that contribute to meaty and spicy flavors. nih.gov

Biosynthetic Pathways:

The biosynthesis of furanones can occur through various pathways. In plants and yeast, ascorbic acid (vitamin C), a furanone derivative, is biosynthesized from sugars. nih.gov The biosynthesis of Furaneol® in strawberries also starts from carbohydrates, with intermediates from the pentose (B10789219) phosphate (B84403) cycle being likely precursors. mdpi.comacs.org The final steps in strawberry involve the reduction of 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) to Furaneol®, which can then be methylated to its methoxy (B1213986) derivative. mdpi.com

In some cases, furanones are formed through the Maillard reaction, which occurs between sugars and amino acids during heating. nih.gov However, some furanones in fermented foods like soy sauce appear to be produced by yeast from a Maillard intermediate. nih.gov

The biosynthesis of the fungal furanone glycosides, the malfilamentosides, is initiated by a nonribosomal peptide synthetase-like (NRPS-like) enzyme that condenses two molecules of phenylpyruvic acid to form the furanone core. acs.org This is followed by glycosylation, a step catalyzed by a specific glycosyltransferase that attaches an N-acetylglucosamine (GlcNAc) moiety to the furanone scaffold. acs.orgacs.org

The table below provides examples of bioactive natural products containing a furanone scaffold and their biosynthetic origins.

| Natural Product | Furanone Scaffold Type | Biosynthetic Origin/Precursor |

| Ascorbic Acid (Vitamin C) | 2(5H)-furanone | Sugars (in plants and yeast). nih.gov |

| Furaneol® | 3(2H)-furanone | Carbohydrates (in strawberries). mdpi.comacs.org |

| Sotolon | 3(2H)-furanone | Amino acids (e.g., threonine). nih.gov |

| Malfilamentosides | Glycosylated furanone | Phenylpyruvic acids (in fungi). acs.org |

| Neovibsanins, Plumericin | Furo[3,2-b]furanone | Mixed biosynthetic origin. longdom.org |

Future Research Directions and Methodological Advancements

Development of Innovative and Sustainable Synthetic Methodologies for 3-Acetyl-5-methylfuran-2(3H)-one

The pursuit of green and sustainable chemistry is a driving force in modern synthetic organic chemistry. nih.gov Future research will likely focus on developing environmentally benign and economically viable methods for the synthesis of this compound. Key areas of advancement include:

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. Future work could explore the use of engineered enzymes for the asymmetric synthesis of chiral this compound, a crucial aspect for its potential applications in pharmaceuticals.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processes, including improved safety, scalability, and reaction control. rsc.org The application of flow photochemistry, for instance, has been shown to be an efficient method for the synthesis of other furanones and could be adapted for this compound. kaust.edu.sasoton.ac.uk Research in this area could lead to the development of highly efficient and automated processes for its production. acs.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates and improve yields in organic synthesis. researchgate.net Investigating microwave-assisted protocols for the key steps in the synthesis of this compound could lead to more rapid and efficient production.

Renewable Feedstocks: A significant future direction is the synthesis of furanones from renewable biomass-derived starting materials. und.edursc.org Research into pathways to produce this compound from readily available bio-based precursors would align with the principles of a circular economy and sustainable development. researchgate.net

Advanced Computational Approaches for Predictive Chemistry and Mechanistic Insights

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into reaction mechanisms and predicting molecular properties. ajchem-b.com For this compound, advanced computational approaches will be crucial for:

Density Functional Theory (DFT) Calculations: DFT calculations can be employed to elucidate the electronic structure, reactivity, and spectroscopic properties of this compound. core.ac.uk Such studies can help in understanding its reaction mechanisms and predicting its behavior in different chemical environments. researchgate.netacs.org

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound and its interactions with other molecules, such as biological targets. nih.govresearchgate.netfigshare.com This is particularly relevant for understanding its potential pharmacological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies are instrumental in correlating the structural features of molecules with their biological activity. uq.edu.auresearchgate.netnih.govcore.ac.uk By developing QSAR models for a series of this compound derivatives, researchers can predict the activity of new compounds and guide the design of more potent analogues. ijpda.org

| Computational Method | Application in this compound Research | Potential Insights |

| Density Functional Theory (DFT) | Elucidation of electronic structure and reactivity. | Understanding reaction mechanisms, predicting spectroscopic properties. |

| Molecular Dynamics (MD) | Simulation of dynamic behavior and intermolecular interactions. | Insight into binding with biological targets. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of chemical structure with biological activity. | Prediction of activity for novel derivatives, guiding drug design. |

Exploration of Novel Reaction Pathways for Functionalization and Diversification

The ability to selectively functionalize the this compound scaffold is key to unlocking its full potential. Future research will focus on exploring novel reaction pathways to create a diverse library of derivatives with a wide range of properties. Important areas of investigation include:

C-H Activation: Direct C-H activation is a powerful strategy for the efficient and atom-economical functionalization of organic molecules. acs.orgnih.gov Developing methods for the selective C-H activation of the furanone ring or the methyl and acetyl substituents would provide a versatile platform for introducing new functional groups. researchgate.netacs.org

Click Chemistry: The principles of click chemistry, which involves rapid, high-yielding, and specific reactions, can be applied to the derivatization of this compound. This would enable the facile synthesis of a wide array of functionalized molecules.

Domino Reactions: Designing domino or cascade reactions, where multiple bond-forming events occur in a single pot, can significantly improve synthetic efficiency. organic-chemistry.org The development of such reactions starting from or leading to this compound would be a significant advancement.

Photochemical Rearrangements: Photochemistry offers unique pathways for the transformation of organic molecules. nih.gov Exploring the photochemical reactivity of this compound could lead to the discovery of novel rearrangements and the synthesis of unique molecular architectures. kaust.edu.sa

Integration of Cheminformatics and Data Science in Furanone Research

The increasing volume of chemical data necessitates the use of cheminformatics and data science tools for its analysis and interpretation. In the context of this compound research, these approaches can be utilized for:

High-Throughput Screening Analysis: Analyzing data from high-throughput screening campaigns to identify hit compounds with desired biological activities.

Machine Learning for Property Prediction: Developing machine learning models to predict the physicochemical properties, biological activities, and potential toxicity of this compound derivatives.

Database Mining: Mining existing chemical databases to identify known compounds with similar structural motifs and to inform the design of new synthetic targets.

Generative Models for de novo Design: Employing generative adversarial networks (GANs) and other machine learning techniques for the de novo design of novel furanone derivatives with optimized properties.

Interdisciplinary Applications of Furanone Chemistry in Emerging Scientific Fields

The unique structural features of this compound make it a promising candidate for applications in various emerging scientific fields. Future interdisciplinary research will likely explore its potential in:

Materials Science: Furanone-containing polymers and materials are gaining attention for their potential applications in areas such as organic electronics and biodegradable plastics. chemicalbook.comresearchgate.net The incorporation of this compound into polymer backbones could lead to novel materials with tailored properties.

Chemical Biology: As a versatile scaffold, this compound can be used to design chemical probes to study biological processes. Its derivatives could be developed as inhibitors of specific enzymes or protein-protein interactions. ontosight.aibenthamscience.com

Agrochemicals: Furanone derivatives have shown promise as insecticides and plant growth regulators. epa.govgoogle.com Research into the biological activity of this compound and its derivatives could lead to the development of new and more effective agrochemicals. chemicalbook.com

Flavor and Fragrance Industry: Many furanones are known for their distinct aromas and are used as flavoring agents. acs.orgforeverest.netacs.org The sensory properties of this compound could be investigated for its potential use in the food and fragrance industries.

Q & A

Basic Research Questions